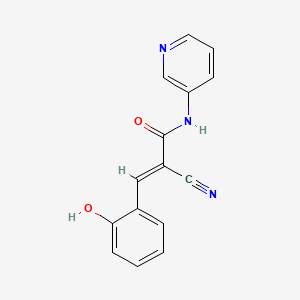
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide is an organic compound that belongs to the class of Schiff bases Schiff bases are compounds containing a C=N bond (azomethine group) and are usually synthesized from the condensation of primary amines and active carbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and pyridine-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted phenols and other derivatives.
科学的研究の応用
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Studied for its antiproliferative and antioxidative effects against tumor cell lines.
作用機序
The mechanism of action of (E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as urease by binding to the active site and preventing substrate access.
Antiproliferative Effects: The compound exhibits cytotoxic effects against tumor cells by inducing apoptosis and inhibiting cell proliferation.
Antioxidative Effects: The compound can scavenge free radicals and reduce oxidative stress in cells.
類似化合物との比較
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide can be compared with other similar Schiff base compounds:
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: Similar structure but different functional groups, leading to different chemical properties and applications.
2-(2-hydroxyphenyl)-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one: Another Schiff base with potential urease inhibitory activity.
(E)-1-(2-hydroxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one: A compound with similar structural features but different biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.
特性
CAS番号 |
496021-36-4 |
|---|---|
分子式 |
C15H11N3O2 |
分子量 |
265.27 g/mol |
IUPAC名 |
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C15H11N3O2/c16-9-12(8-11-4-1-2-6-14(11)19)15(20)18-13-5-3-7-17-10-13/h1-8,10,19H,(H,18,20)/b12-8+ |
InChIキー |
XCZCHEOEDXRVDX-XYOKQWHBSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CN=CC=C2)O |
正規SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CN=CC=C2)O |
溶解性 |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


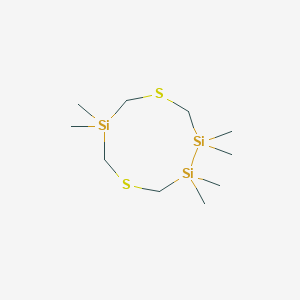
![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)
![Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B14174559.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)](/img/structure/B14174564.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B14174567.png)
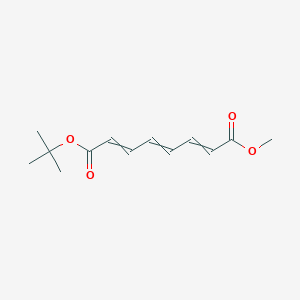
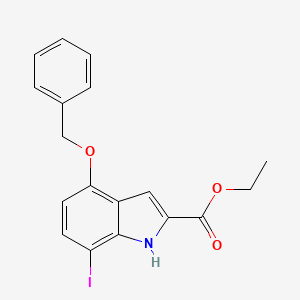
![5-[(4-Nitrophenyl)methyl]pyridin-3-ol](/img/structure/B14174586.png)
![Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate](/img/structure/B14174592.png)
![2-[4-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14174593.png)

![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)
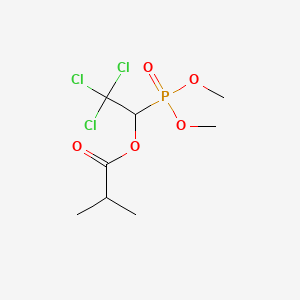
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)
